molecular formula C23H19N3O3S2 B4295346 4-(benzylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole

4-(benzylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole

Cat. No. B4295346
M. Wt: 449.5 g/mol
InChI Key: DBPOUAOODFTIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure.

Mechanism of Action

The mechanism of action of 4-(benzylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes or signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(benzylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various studies. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for the study of 4-(benzylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the study of its potential applications in drug discovery and development. Additionally, further studies are needed to fully understand its mechanism of action and to identify specific pathways or enzymes that it targets. Finally, the compound's potential use as a fluorescent probe in biological imaging should be explored further.

Scientific Research Applications

4-(benzylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

4-benzylsulfanyl-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c27-26(28)18-13-19-21(20(14-18)31-15-16-7-3-1-4-8-16)22(23-29-11-12-30-23)24-25(19)17-9-5-2-6-10-17/h1-10,13-14,23H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPOUAOODFTIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(O1)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(benzylthio)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole

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